

Application Note: Synthesis of Adipic Acid from 4-Pentenal

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Introduction

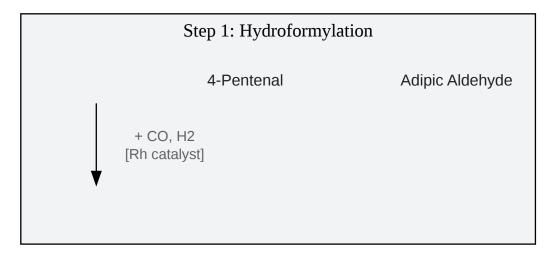
Adipic acid is a commercially significant dicarboxylic acid, primarily used as a monomer in the production of nylon 6,6 and other polymers. Traditional synthesis routes often involve the oxidation of cyclohexane-derived precursors, which can have environmental drawbacks. This application note details a two-step synthetic pathway for the production of adipic acid starting from **4-pentenal**, a less common but viable precursor. The process involves an initial hydroformylation of **4-pentenal** to yield adipic aldehyde (adipaldehyde), followed by the oxidation of the resulting dialdehyde to adipic acid. This method offers a potential alternative route for the synthesis of this important industrial chemical.

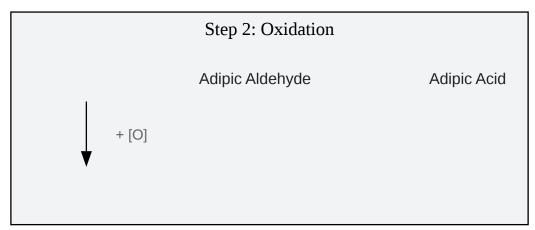
Overall Reaction Scheme

The synthesis proceeds in two main stages:

- Hydroformylation: 4-Pentenal is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst to produce adipic aldehyde.
- Oxidation: The adipic aldehyde is then oxidized to adipic acid using a suitable oxidizing agent.







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Figure 1: Two-step synthesis of adipic acid from **4-pentenal**.

Experimental Protocols

Part 1: Hydroformylation of 4-Pentenal to Adipic Aldehyde

This protocol is based on general procedures for rhodium-catalyzed hydroformylation of unsaturated aldehydes.[1][2][3]

Materials:

4-Pentenal



- Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))
- Phosphite or phosphine ligand (e.g., DIOP)
- Toluene (solvent)
- Synthesis gas (CO/H₂, 1:1 molar ratio)
- High-pressure reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

Procedure:

- In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare the
 catalyst solution by dissolving the rhodium precursor and the ligand in toluene.
- Transfer the catalyst solution to the high-pressure reactor.
- Add 4-pentenal to the reactor.
- Seal the reactor and purge several times with synthesis gas.
- Pressurize the reactor with synthesis gas to the desired pressure (e.g., 20 bar).
- Heat the reactor to the target temperature (e.g., 80°C) while stirring.
- Maintain the reaction under constant pressure and temperature for the desired reaction time, monitoring the uptake of synthesis gas.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
- The resulting solution containing adipic aldehyde can be used directly in the next step or purified by distillation under reduced pressure.

Part 2: Oxidation of Adipic Aldehyde to Adipic Acid

This protocol is an adaptation of the oxidation of cyclohexanone to adipic acid using a ruthenium-based catalyst and Oxone® as the oxidant.[4] This method is chosen for its high



yield and environmentally benign nature.

Materials:

- Adipic aldehyde solution from Part 1
- Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)
- Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)
- Acetonitrile
- Water
- Sodium bicarbonate
- Hydrochloric acid (1 M)
- Ethyl acetate
- Magnesium sulfate (anhydrous)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude adipic aldehyde in a mixture of acetonitrile and water.
- Add a catalytic amount of RuCl₃·nH₂O (e.g., 0.5 mol%).
- Cool the mixture in an ice bath to 0°C.
- Slowly add Oxone® in portions, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.



- Acidify the aqueous layer to pH 2 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude adipic acid.
- Recrystallize the crude product from hot water to obtain pure adipic acid.

Data Presentation

The following tables summarize representative quantitative data for the two-step synthesis process.

Table 1: Hydroformylation of 4-Pentenal to Adipic Aldehyde

Parameter	Value	Reference
Catalyst	Rh-based with phosphite ligand	[1]
Selectivity to Adipic Aldehyde	>95%	[1]
Temperature	40-80°C	[2]
Syngas Pressure	5-50 bar	[2]

| Solvent | Toluene |[2] |

Table 2: Oxidation of Aldehyde/Ketone Precursors to Adipic Acid



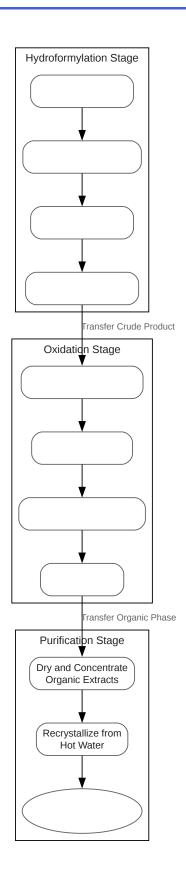
Precursor	Oxidant	Catalyst	Yield	Reference
Cyclohexanon e	Oxone®	RuCl₃·nH₂O	98%	[4]
Cyclohexanone	KMnO ₄	-	-	[5]
KA oil	Nitric Acid	-	92-96%	[6]

| Cyclohexanone | O2 | Mn/TS-1 | High | |

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.





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Figure 2: Experimental workflow for the synthesis of adipic acid.



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